AA26-9
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Overview
Description
AA26-9 is a potent and broad-spectrum inhibitor of serine hydrolase. This compound targets various enzymes, including serine peptidases, lipases, amidases, esterases, and thioesterases. It has shown inhibitory activity against approximately one-third of the over 40 serine hydrolases detected in immortalized T cell lines .
Biochemical Analysis
Biochemical Properties
AA26-9 targets a diverse array of enzymes within the serine hydrolase family, including serine peptidases, lipases, amidases, esterases, and thioesterases . It shows inhibitory activity against approximately one-third of the over 40 serine hydrolases detected in immortalized T cell lines . The nature of these interactions is typically through the formation of a covalent bond with the serine residue in the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .
Cellular Effects
The effects of this compound on cellular processes are largely due to its inhibition of serine hydrolases. These enzymes are involved in a variety of cellular processes, including protein degradation, lipid metabolism, and signal transduction . By inhibiting these enzymes, this compound can potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of serine hydrolases. It does this by forming a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from catalyzing its substrate . This can lead to changes in gene expression and cellular signaling pathways, as these enzymes often play roles in these processes .
Temporal Effects in Laboratory Settings
Given its mechanism of action, it is likely that the effects of this compound would be relatively stable over time, as the covalent bond it forms with serine hydrolases is not easily reversible .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its mechanism of action, it is likely that the effects of this compound would increase with dosage, as higher concentrations of the compound would be able to inhibit more serine hydrolases .
Metabolic Pathways
Given that it inhibits serine hydrolases, it could potentially influence any metabolic pathways that these enzymes are involved in .
Transport and Distribution
Given its small size and relative hydrophobicity, it is likely that it can freely diffuse across cell membranes .
Subcellular Localization
Given that serine hydrolases are found throughout the cell, it is likely that this compound could also be found in various subcellular compartments .
Preparation Methods
AA26-9 is synthesized based on a piperazine scaffold, previously shown to inhibit serine hydrolases in the context of p-nitrophenoxy carbamate . The synthetic route involves the preparation of the compound in dimethyl sulfoxide (DMSO), with a solubility of 100 mg/mL . The compound is stored as a solid at -20°C for up to three years or in solution at -80°C for up to two years .
Chemical Reactions Analysis
AA26-9 undergoes various chemical reactions, primarily involving its role as an inhibitor. It targets enzymes from diverse functional subclasses of serine hydrolases, including:
Peptidases: APEH, PRCP, CTSA
Thioesterases: LYPLA1, LYPLA2
Lipases/Phospholipases: AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3
Uncharacterized Enzymes: ABHD11, ABHD13, BAT5
The major product formed from these reactions is the covalent carbamoylation of the enzyme’s serine nucleophile (S114), leading to the inhibition of the enzyme .
Scientific Research Applications
AA26-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of serine hydrolases and their role in various biochemical pathways.
Biology: Employed in research involving T cell lines to understand the inhibition of serine hydrolases and their impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in diseases where serine hydrolases play a critical role.
Industry: Utilized in the development of new inhibitors for serine hydrolases, which can be applied in various industrial processes
Mechanism of Action
AA26-9 exerts its effects by inhibiting serine hydrolases through covalent carbamoylation of the enzyme’s serine nucleophile (S114). This inhibition affects various molecular targets, including serine peptidases, lipases, amidases, esterases, and thioesterases . The pathways involved in this inhibition are critical for understanding the compound’s impact on cellular functions and its potential therapeutic applications .
Comparison with Similar Compounds
AA26-9 is unique in its broad-spectrum inhibition of serine hydrolases. Similar compounds include:
Neomycin sulfate: A broad-spectrum aminoglycoside antibiotic that blocks bacterial protein synthesis.
AEBSF hydrochloride: An irreversible inhibitor of serine proteases.
Indomethacin: A non-steroidal anti-inflammatory drug that inhibits COX1 and COX2.
Lansoprazole: A proton pump inhibitor that also inhibits neutral sphingomyelinase.
1-Naphthaleneacetic acid potassium salt: A synthetic plant auxin and PLA2 inhibitor.
These compounds share some inhibitory properties but differ in their specific targets and applications, highlighting the uniqueness of this compound in its broad-spectrum inhibition of serine hydrolases .
Properties
IUPAC Name |
pyrrolidin-1-yl(triazol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXGAMVQLDJRBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2C=CN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.